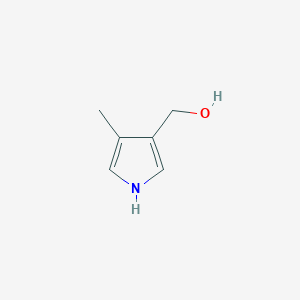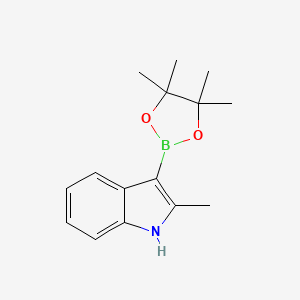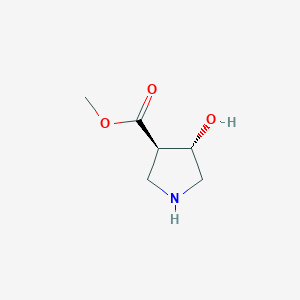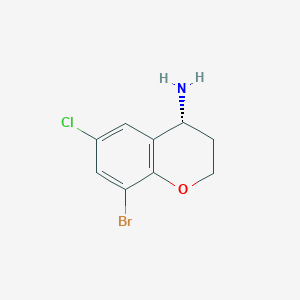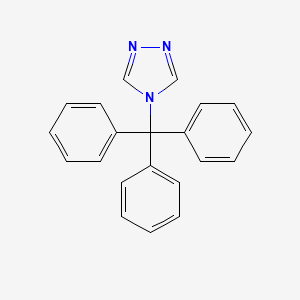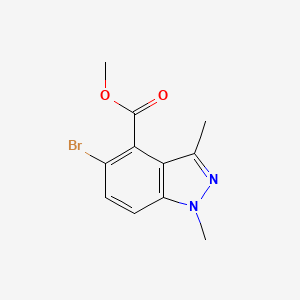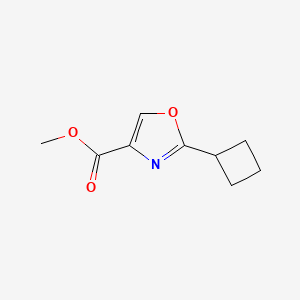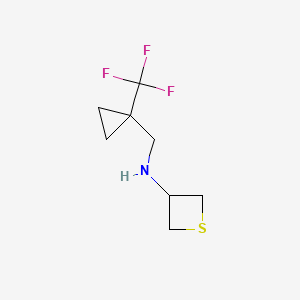
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a thietan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive, easy-to-handle materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopropyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is not well-documented. the presence of the trifluoromethyl group is known to influence the compound’s reactivity and interactions with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use in pharmaceuticals, particularly as an antidepressant (fluoxetine).
(1-(trifluoromethyl)cyclopropyl)-N-methylmethanamine: Another compound with a similar trifluoromethyl-cyclopropyl structure.
Uniqueness
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is unique due to the combination of the trifluoromethyl group with the thietan-3-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H12F3NS |
|---|---|
Poids moléculaire |
211.25 g/mol |
Nom IUPAC |
N-[[1-(trifluoromethyl)cyclopropyl]methyl]thietan-3-amine |
InChI |
InChI=1S/C8H12F3NS/c9-8(10,11)7(1-2-7)5-12-6-3-13-4-6/h6,12H,1-5H2 |
Clé InChI |
AZVHXTOMGIZSMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CNC2CSC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




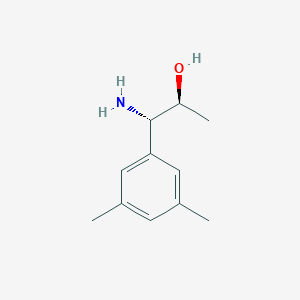
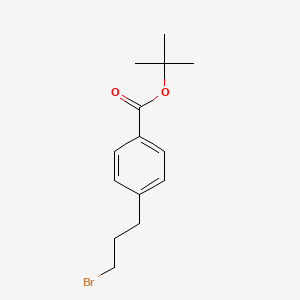
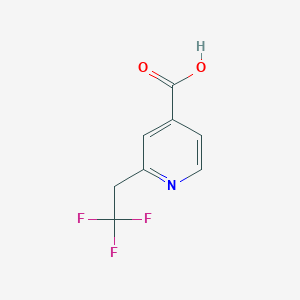
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)

